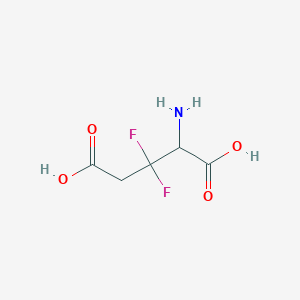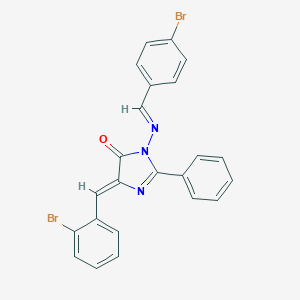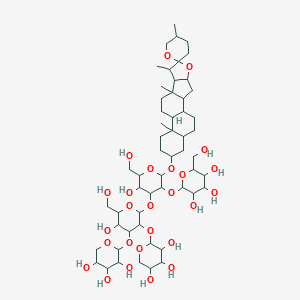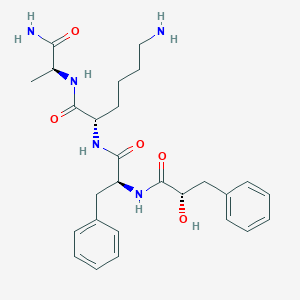
3,3-Difluoro-DL-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-DL-glutamic acid is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. It is an analog of glutamic acid, a non-essential amino acid that is involved in various physiological processes in the human body. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits enhanced pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-DL-glutamic acid involves the inhibition of glutamate transporters. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes in the human body. However, excessive glutamate release can lead to neuronal damage and cell death. This compound inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of NMDA receptors and subsequent neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, the compound inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of AMPA receptors and subsequent cell death. In neurodegenerative disorders, the compound has been shown to exhibit neuroprotective effects by inhibiting the activity of glutamate transporters and reducing glutamate-induced excitotoxicity. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3-Difluoro-DL-glutamic acid is its enhanced pharmacological properties. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits improved bioavailability and stability. Additionally, the compound is relatively easy to synthesize and can be purified through column chromatography. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells and can lead to neuronal damage in high concentrations.
Direcciones Futuras
There are several future directions for the study of 3,3-Difluoro-DL-glutamic acid. One potential application is in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects and may be a promising candidate for the development of new therapeutics. Additionally, the compound may have potential applications in the treatment of other diseases such as epilepsy, stroke, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 3,3-Difluoro-DL-glutamic acid involves the reaction of N-carboxyanhydride (NCA) of 3,3-difluoro-DL-alanine with N-Cbz-L-glutamic acid in the presence of triethylamine. The reaction takes place in anhydrous conditions and the product is purified through column chromatography. The yield of the product is around 60-70% and the purity can be confirmed through NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
3,3-Difluoro-DL-glutamic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting the activity of glutamate transporters in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Propiedades
Número CAS |
130521-05-0 |
|---|---|
Fórmula molecular |
C5H10N2OS |
Peso molecular |
183.11 g/mol |
Nombre IUPAC |
2-amino-3,3-difluoropentanedioic acid |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,1-2(9)10)3(8)4(11)12/h3H,1,8H2,(H,9,10)(H,11,12) |
Clave InChI |
HJJKSOSDUQANSX-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(C(=O)O)N)(F)F |
SMILES canónico |
C(C(=O)O)C(C(C(=O)O)N)(F)F |
Sinónimos |
3,3-difluoroglutamate DL-beta,beta-difluoroglutamic acid F2Glu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)






![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)